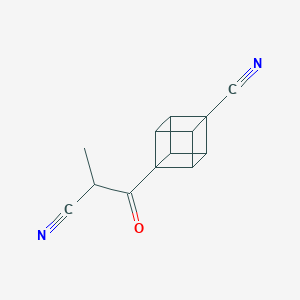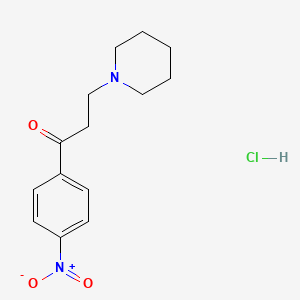
2,5-Dichloro-3-(methylthio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6Cl2OS It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(methylthio)benzaldehyde typically involves the chlorination of 3-(methylthio)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced separation techniques can help in achieving high purity and yield of the desired product.
化学反应分析
Types of Reactions
2,5-Dichloro-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,5-Dichloro-3-(methylthio)benzoic acid.
Reduction: 2,5-Dichloro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Dichloro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-Dichloro-3-(methylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atoms and methylthio group can also influence the compound’s reactivity and interaction with biological systems.
相似化合物的比较
Similar Compounds
- 2,3-Dichlorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 3,4-Dichlorobenzaldehyde
Uniqueness
2,5-Dichloro-3-(methylthio)benzaldehyde is unique due to the presence of both chlorine atoms and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other dichlorobenzaldehyde derivatives.
属性
分子式 |
C8H6Cl2OS |
|---|---|
分子量 |
221.10 g/mol |
IUPAC 名称 |
2,5-dichloro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
InChI 键 |
KCAOIVVOENFLCW-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)



![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)



